molecular formula C11H11NO2 B14354539 3-Benzoylpyrrolidin-2-one CAS No. 92288-11-4

3-Benzoylpyrrolidin-2-one

Cat. No.: B14354539
CAS No.: 92288-11-4
M. Wt: 189.21 g/mol
InChI Key: ATWVZXDAAALVIZ-UHFFFAOYSA-N
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Description

3-Benzoylpyrrolidin-2-one, also known as 1-benzoyl-2-pyrrolidinone, is a chemical compound with the molecular formula C11H11NO2. It is a derivative of pyrrolidinone, a five-membered lactam ring, and features a benzoyl group attached to the nitrogen atom of the pyrrolidinone ring. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolidin-2-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidinone derivatives.

Scientific Research Applications

3-Benzoylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 3-Benzoylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity. Additionally, the pyrrolidinone ring can participate in various chemical reactions, modulating the compound’s biological effects.

Comparison with Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the benzoyl group, used in similar applications.

    N-Benzylpyrrolidin-2-one: Features a benzyl group instead of a benzoyl group, with different reactivity and applications.

    Pyrrolidin-2,5-dione: A related compound with an additional carbonyl group, used in the synthesis of bioactive molecules.

Uniqueness: 3-Benzoylpyrrolidin-2-one is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to interact with various molecular targets, making it a valuable scaffold in medicinal chemistry and drug design.

Properties

CAS No.

92288-11-4

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-benzoylpyrrolidin-2-one

InChI

InChI=1S/C11H11NO2/c13-10(8-4-2-1-3-5-8)9-6-7-12-11(9)14/h1-5,9H,6-7H2,(H,12,14)

InChI Key

ATWVZXDAAALVIZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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